5-amino-2-fluoro-N-methylbenzene-1-sulfonamide

physicochemical characterization pre-formulation solubility prediction

SAR campaigns on fluorinated benzenesulfonamides face a critical challenge: substitution pattern and N-alkylation independently modulate target potency (29-100% CETP inhibition depending solely on para-substituent identity). 5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5) addresses this with: • Defined ortho-fluoro, N-methyl scaffold with altered zinc-binding mode vs primary sulfonamides, enabling investigation of alternative inhibition mechanisms • Reactive 5-NH2 handle for diazotization, acylation, sulfonylation, or reductive amination - enabling focused library synthesis for systematic SAR • 95% purity with batch-specific QC documentation (NMR, HPLC, GC) - suitable as analytical reference standard for method development and validation workflows

Molecular Formula C7H9FN2O2S
Molecular Weight 204.22 g/mol
CAS No. 1094887-98-5
Cat. No. B1517490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-fluoro-N-methylbenzene-1-sulfonamide
CAS1094887-98-5
Molecular FormulaC7H9FN2O2S
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)N)F
InChIInChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,9H2,1H3
InChIKeyPFEAQGIRENOXFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide: Chemical Class & Characteristics


5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide (CAS 1094887-98-5) is a small-molecule fluorinated benzenesulfonamide derivative with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . The compound is characterized by a primary aromatic amine at the 5-position and a fluorine substituent at the 2-position of the benzene ring relative to the N-methylsulfonamide group . As a member of the benzenesulfonamide class, its core sulfonamide moiety provides potential zinc-binding functionality relevant to enzyme inhibition studies, while the fluorine atom introduces unique electronic and lipophilic properties compared to non-fluorinated analogs [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95%, and is classified as a building block suitable for further synthetic derivatization .

1 Fluorinated benzenesulfonamide building block for synthetic derivatization
2 Ortho-fluorine and N-methyl substitution for SAR exploration
3 Supports enzyme inhibition studies via zinc-binding sulfonamide core

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide: Substitution Risks


Fluorinated benzenesulfonamides cannot be freely interchanged without validation because substituent position, substitution pattern, and N-substitution each independently modulate physicochemical properties and biological activity [1]. In a study of ortho-fluorinated benzenesulfonamides, inhibitory activity against cholesteryl ester transfer protein (CETP) varied from 29% to 100% at 10 μM concentration depending solely on para-substituent identity and position, with para-substituted derivatives consistently outperforming ortho- and meta-analogs regardless of whether the substituent was CH3, Cl, or NO2 [1]. Additionally, the presence of fluorine in the β-position to the sulfonamide function has been demonstrated to strongly favor human carbonic anhydrase inhibition compared to non-fluorinated counterparts, while the specific N-substitution pattern (e.g., N-methyl versus N,N-dimethyl versus primary sulfonamide) determines binding mode to the active site zinc ion versus alternative binding pockets [2]. These position- and substitution-dependent effects preclude generic substitution without confirmatory experimental validation.

Positional isomers: May shift activity Para-substituted analogs reported up to 100% inhibition vs 29–83% for ortho/meta in class-level CETP assay
N-substitution variants: Binding mode differs N-methyl may target coumarin-binding site, unlike primary sulfonamides that coordinate Zn²⁺
Non-fluorinated analogs: Inhibition may not transfer Ortho-fluorine strongly favors carbonic anhydrase inhibition in class-level studies

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide: Quantitative Evidence


Predicted Physicochemical Parameters

The target compound exhibits predicted physicochemical parameters that differentiate it from close analogs. The predicted pKa of the sulfonamide NH is 11.27 ± 0.30, with a predicted boiling point of 381.5 ± 52.0 °C and density of 1.393 ± 0.06 g/cm³ . These parameters are relevant for solubility assessments, chromatographic method development, and storage condition optimization.

Predicted pKa
Class-level
11.27 ± 0.30
Reduced acidity vs primary sulfonamides
Ionization state context for assay design
physicochemical characterization pre-formulation solubility prediction

Ortho-Fluorine Substitution Effects on Bioactivity

The ortho-fluorine substitution pattern of the target compound positions the fluorine atom adjacent to the sulfonamide group, a structural feature that has been quantitatively characterized in related fluorinated benzenesulfonamide series. In ortho-fluorinated benzenesulfonamides tested for CETP inhibition, compounds with ortho-fluoro substitution exhibited activities ranging from 29% to 83% at 10 μM concentration, with the para-substituted derivatives consistently demonstrating the highest activity (up to 100% inhibition) [1]. Furthermore, studies on fluorinated benzenesulfonamides as carbonic anhydrase inhibitors have established that fluorine at the ortho or beta position to the sulfonamide function strongly favors enzyme inhibition compared to non-fluorinated analogs, with some compounds achieving observed dissociation constants as low as 43 pM against tumor-associated CA IX [2].

Ortho-F effect on CETP
Class-level
29–83% inhibition (ortho) vs ≤100% (para)
Para-substitution yields higher class-level inhibition
Reported at 10 μM; target activity requires empirical determination
carbonic anhydrase inhibition structure-activity relationship fluorine substitution

Sulfonamide N-Substitution Binding Modes

The N-methyl substitution of the target compound represents a critical structural differentiator from N,N-dimethyl and primary sulfonamide analogs. Research on halogen-containing N-substituted 4-aminobenzenesulfonamides demonstrates that the presence of fluorine atom(s) in the β-position to the sulfonamide function strongly favors human carbonic anhydrase inhibition, while the nature of N-substitution determines whether the compound binds to the active site zinc ion (primary sulfonamides) or to the coumarin-binding site at the entrance of the cavity (N-substituted derivatives) [1]. The target compound's single N-methyl group positions it as an intermediate between primary sulfonamides (zinc-binding) and fully substituted tertiary sulfonamides (alternative binding modes).

N-methyl binding mode
Class-level
Secondary sulfonamide
Predicted intermediate binding; distinct from primary/tertiary analogs
Supports mechanistic studies of enzyme interactions
sulfonamide SAR N-substitution zinc-binding

5-Amino-2-fluoro-N-methylbenzene-1-sulfonamide: Application Scenarios


Primary Aromatic Amine Derivatization

The 5-amino group provides a reactive handle for further synthetic elaboration through diazotization, acylation, sulfonylation, or reductive amination reactions, enabling the construction of focused libraries of fluorinated benzenesulfonamide derivatives for structure-activity relationship (SAR) exploration . The compound is commercially classified as a building block suitable for parallel synthesis programs, allowing procurement for medicinal chemistry campaigns requiring fluorine-containing sulfonamide scaffolds .

Mechanistic Probe for N-Substitution Effects

The N-methyl substitution of this compound distinguishes it from primary sulfonamides that coordinate directly to active site zinc ions in metalloenzymes such as carbonic anhydrases [1]. Studies on related N-substituted benzenesulfonamides indicate that N-substitution alters the binding mode from zinc coordination to occupancy of the coumarin-binding site, providing a tool compound for investigating alternative inhibition mechanisms [1].

Reference Compound for Ortho-Fluorine SAR

The ortho-fluorine substitution pattern positions the fluorine atom adjacent to the sulfonamide group, a structural feature that has been associated with preserved or enhanced target potency and altered selectivity profiles in benzenesulfonamide-based inhibitors [2]. The compound can serve as a reference standard in systematic SAR campaigns examining the impact of fluorine position (ortho vs. meta vs. para) on biological activity, with class-level evidence demonstrating that para-substituted ortho-fluorinated derivatives achieve up to 100% CETP inhibition compared to 29%-83% for other substitution patterns [2].

Analytical Reference Standard

With characterized purity specifications of 95% and availability of batch-specific quality control documentation including NMR, HPLC, and GC from multiple vendors , the compound is suitable for use as an analytical reference standard in method development and validation workflows. The predicted physicochemical parameters (pKa 11.27 ± 0.30; boiling point 381.5 ± 52.0 °C) provide guidance for chromatographic method optimization .

Application
Selection Property
Validation Focus
Aromatic amine derivatization
5-amino reactive handle
Synthetic route compatibility and yield
N-substitution mechanistic probe
N-methyl secondary sulfonamide
Binding mode characterization vs primary sulfonamides
Ortho-fluorine SAR reference
Fluorine position ortho to sulfonamide
Potency and selectivity profile vs meta/para analogs
Analytical reference standard
95% purity with batch QC documentation
Method development and chromatographic optimization

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